molecular formula C10H5ClN2O4 B12913278 5-(3-Nitrophenyl)-1,2-oxazole-3-carbonyl chloride CAS No. 88958-30-9

5-(3-Nitrophenyl)-1,2-oxazole-3-carbonyl chloride

Cat. No.: B12913278
CAS No.: 88958-30-9
M. Wt: 252.61 g/mol
InChI Key: XUKRUOUUYAWVHB-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)isoxazole-3-carbonyl chloride is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions This particular compound is characterized by the presence of a nitrophenyl group attached to the isoxazole ring, along with a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitrophenyl)isoxazole-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-nitrobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with acyl chloride to yield the isoxazole ring . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition reaction .

Industrial Production Methods

In industrial settings, the production of 5-(3-Nitrophenyl)isoxazole-3-carbonyl chloride may involve more scalable and efficient methods. These can include the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitrophenyl)isoxazole-3-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Amides and Esters: From substitution reactions.

    Amines: From reduction of the nitro group.

    Oxidized Isoxazole Derivatives: From oxidation reactions.

Mechanism of Action

The mechanism of action of 5-(3-Nitrophenyl)isoxazole-3-carbonyl chloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in π-π interactions with aromatic residues in proteins, while the carbonyl chloride group can form covalent bonds with nucleophilic sites in biomolecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenylisoxazole-3-carbonyl chloride
  • 5-(4-Nitrophenyl)isoxazole-3-carbonyl chloride
  • 5-(3-Methylphenyl)isoxazole-3-carbonyl chloride

Uniqueness

5-(3-Nitrophenyl)isoxazole-3-carbonyl chloride is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly useful in applications where specific interactions with biological targets are desired .

Properties

CAS No.

88958-30-9

Molecular Formula

C10H5ClN2O4

Molecular Weight

252.61 g/mol

IUPAC Name

5-(3-nitrophenyl)-1,2-oxazole-3-carbonyl chloride

InChI

InChI=1S/C10H5ClN2O4/c11-10(14)8-5-9(17-12-8)6-2-1-3-7(4-6)13(15)16/h1-5H

InChI Key

XUKRUOUUYAWVHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NO2)C(=O)Cl

Origin of Product

United States

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